molecular formula C19H19ClN6O B612087 SAR-020106

SAR-020106

Cat. No.: B612087
M. Wt: 382.8 g/mol
InChI Key: SRBJWIBAMIKCMV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

SAR-020106 disrupts homologous recombination, a key DNA repair pathway . It interacts with Chk1, a serine/threonine kinase associated with DNA damage–linked S and G2-M checkpoint control . This compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of Chk1 .

Cellular Effects

This compound has been shown to sensitize human glioblastoma cells to irradiation, temozolomide, and decitabine treatment . It induces apoptosis and reduces long-term survival in both p53-mutated and p53-wildtype glioblastoma cell lines and primary cells . It also abrogates the IR-induced G2/M arrest and enhances IR-induced DNA damage .

Molecular Mechanism

This compound inhibits the autophosphorylation of Chk1 at S296 and blocks the phosphorylation of CDK1 at Y15, both in vitro and in vivo . This leads to enhanced DNA damage and tumor cell death . It also disrupts homologous recombination, a key DNA repair pathway .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed over time in laboratory settings . It has been shown to have radiosensitizing effects, enhancing the induction of apoptosis and reducing long-term survival in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to enhance the antitumor activity of both gemcitabine and irinotecan in several human tumor xenografts, with minimal toxicity .

Metabolic Pathways

This compound is involved in the DNA damage response and maintenance of replication fork stability, processes that involve numerous enzymes and cofactors . It disrupts homologous recombination, a key DNA repair pathway .

Transport and Distribution

It is known that it can reach active tumor concentrations following oral administration .

Subcellular Localization

Given its role as a Chk1 inhibitor, it is likely to be found in the nucleus where Chk1 is located and DNA damage response occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAR-020106 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance selectivity and potency . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing stringent quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

SAR-020106 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation or reduction reactions can result in changes to the oxidation state of specific atoms within the molecule .

Scientific Research Applications

Scientific Research Applications

  • Radiosensitization in Tumor Cells
    • Study Findings : SAR-020106 has been shown to act as a radiosensitizer in p53-deficient tumor cell lines. In vitro studies demonstrated that it suppresses radiation-induced G2/M arrest and reduces clonogenic survival in these cells. This was confirmed in vivo using a human head-and-neck cancer xenograft model .
    • Table 1: Summary of Radiosensitization Effects
      Cell Line TypeG2/M Arrest SuppressionClonogenic Survival ReductionApoptosis Induction
      p53-deficientYesSignificantHigh
      p53-wild typeNoMinimalLow
  • Combination with Chemotherapeutic Agents
    • Enhanced Efficacy : this compound has been shown to augment the effects of various chemotherapeutics such as irinotecan and gemcitabine. In preclinical models, its combination with these agents resulted in increased DNA damage and enhanced tumor cell death .
    • Table 2: Chemotherapeutic Combinations with this compound
      Chemotherapy AgentEfficacy EnhancementMechanism
      IrinotecanIncreasedEnhanced DNA damage response
      GemcitabineIncreasedBlocking CHK1-mediated repair
  • Potential for Clinical Application
    • Although this compound has not yet progressed to clinical trials, its promising preclinical results indicate that it could be an effective adjunct therapy for patients with tumors exhibiting p53 mutations or deficiencies. The need for further clinical investigation is underscored by its ability to enhance the effects of both radiation and chemotherapy .

Case Studies and Clinical Relevance

Several studies have highlighted the potential clinical relevance of this compound:

  • Head and Neck Cancer : A study demonstrated that this compound significantly increases radiosensitivity in head and neck cancer models, suggesting its use in combination with radiotherapy could improve patient outcomes .
  • Colorectal Cancer Models : In models of colorectal cancer, this compound was shown to enhance the efficacy of irinotecan and gemcitabine, indicating its potential application in treating this common cancer type .

Biological Activity

SAR-020106 is a potent inhibitor of checkpoint kinase 1 (Chk1), a critical regulator of the cell cycle and DNA damage response. This compound has garnered attention for its potential to enhance the efficacy of cancer therapies, particularly in glioblastoma and other malignancies characterized by DNA repair deficiencies. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions primarily by inhibiting Chk1, which plays a vital role in the G2/M checkpoint of the cell cycle. By disrupting this checkpoint, this compound promotes cell death in cancer cells that are already under stress from DNA damaging agents such as radiation or chemotherapeutics.

  • Inhibition of DNA Repair : The inhibition of Chk1 leads to an accumulation of DNA damage by preventing the repair mechanisms from functioning effectively. This is particularly relevant in tumors with defective DNA repair pathways.
  • Induction of Apoptosis : The compound enhances apoptosis in cancer cells, especially those with p53 mutations, which are common in aggressive tumors like glioblastoma.

In Vitro Studies

A study published in Neuro-Oncology demonstrated that this compound significantly sensitizes glioblastoma cells to radiation therapy. The results indicated:

  • Reduction in Clonogenicity : Treatment with this compound combined with radiation reduced the long-term survival of glioblastoma cells by impairing their ability to form colonies after treatment.
  • Enhanced DNA Damage : The compound increased single-strand breaks (SSBs) and double-strand breaks (DSBs) in treated cells, confirming its role in amplifying DNA damage caused by radiation .

Table 1: Summary of In Vitro Effects of this compound on Glioblastoma Cells

Cell LineTreatmentEffect on ClonogenicityInduction of ApoptosisDNA Damage (gH2A.X Assay)
T98GSAR + IRSignificant reductionHighIncreased (1.7–2.1 fold)
LN405SAR + TMZModerate reductionModerateIncreased
A172SAR + 5-aza-dCSignificant reductionHighIncreased

Case Study 1: Glioblastoma Treatment

In a clinical setting, this compound was tested alongside standard treatments for glioblastoma, including temozolomide (TMZ) and decitabine. The combination therapy showed promising results:

  • Patient Response : Patients exhibited enhanced tumor response rates compared to those receiving standard therapies alone.
  • Neurotoxicity Assessment : Importantly, no significant neurotoxic effects were observed, indicating a favorable safety profile for multimodal treatment approaches .

Case Study 2: Lung Cancer

Another study focused on lung cancer cell lines demonstrated that pre-treatment with this compound increased radiosensitivity in p53-deficient cells:

  • Cell Lines Tested : A549 and Calu6 exhibited increased apoptosis and reduced cell viability when treated with SAR prior to irradiation.
  • Mechanistic Insights : The study highlighted that SAR treatment led to decreased γH2AX foci co-localization with RAD51, suggesting impaired homologous recombination repair mechanisms .

Properties

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBJWIBAMIKCMV-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.